molecular formula C6H12ClNO2 B1147394 methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride CAS No. 132592-83-7

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride

Cat. No.: B1147394
CAS No.: 132592-83-7
M. Wt: 165.61798
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Description

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring, an aminomethyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with aminomethyl and methyl ester groups under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as esterification, amidation, and cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups .

Scientific Research Applications

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on various biological pathways and its potential as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The aminomethyl group can interact with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s unique structure may also contribute to its biological activity by affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, methyl ester: This compound shares the cyclopropane ring and ester group but lacks the aminomethyl group.

    Cyclopropanecarboxylic acid, 2-methylene-, methyl ester: Similar in structure but with a methylene group instead of an aminomethyl group.

Uniqueness

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-2-4(5)3-7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMAQOHBCUYYNU-TYSVMGFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132592-83-7
Record name rac-methyl (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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